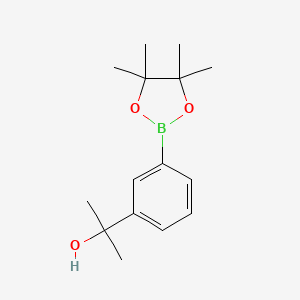

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propan-2-OL

Description

This compound is a boronic ester derivative featuring a meta-substituted phenyl ring with a propan-2-ol group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. Its molecular formula is C₁₅H₂₃BO₃ (CAS: 1309980-11-7), and it is commonly used in Suzuki–Miyaura cross-coupling reactions due to the stability of its pinacol boronate group . The propan-2-ol substituent introduces steric bulk and polarity, which can influence solubility and reactivity in organic transformations.

Properties

IUPAC Name |

2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO3/c1-13(2,17)11-8-7-9-12(10-11)16-18-14(3,4)15(5,6)19-16/h7-10,17H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPQWBXXZHNLAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50674179 | |

| Record name | 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309980-11-7 | |

| Record name | 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50674179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Reaction Mechanism

The Miyaura borylation reaction involves the coupling of an aryl halide or triflate with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst. For 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol, the aryl precursor is typically 3-bromo-2-(propan-2-yl)phenol. The reaction proceeds via oxidative addition of the aryl halide to palladium(0), transmetallation with B2Pin2, and reductive elimination to form the boronic ester.

Standard Laboratory-Scale Synthesis

A representative procedure involves degassing a mixture of 3-bromo-2-(propan-2-yl)phenol (1.0 mmol), B2Pin2 (1.1 mmol), potassium acetate (3.0 mmol), and Pd(dppf)Cl2 (3 mol%) in 1,4-dioxane under argon. The reaction is stirred at 80°C for 18 hours, followed by filtration through Celite and purification via flash chromatography (hexane/ethyl acetate). This method achieves yields of 70–93% depending on catalyst loading and solvent system.

Table 1: Optimization of Miyaura Borylation Conditions

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Pd(dppf)Cl2 | KOAc | Dioxane | 80 | 18 | 70 |

| Pd(PPh3)4 | Na2CO3 | Toluene/EtOH | 80 | 4.5 | 93 |

| [PdCl2(dppf)] | K2CO3 | DMF | 100 | 12 | 65 |

Key findings:

-

Catalyst selection : Pd(dppf)Cl2 and Pd(PPh3)4 provide superior yields compared to other palladium sources.

-

Solvent effects : Polar aprotic solvents like dioxane enhance boron transfer efficiency, while toluene/ethanol mixtures improve solubility of aromatic substrates.

-

Base influence : Potassium acetate outperforms carbonate bases in minimizing side reactions.

Large-Scale Industrial Synthesis

Continuous Flow Reactor Systems

Industrial production employs continuous flow reactors to maximize efficiency and safety. A patented method utilizes a tubular reactor with staggered mixing zones, where 3-bromo-2-(propan-2-yl)phenol and B2Pin2 are introduced separately into a palladium catalyst slurry (0.5 mol% Pd) in dioxane. Residence times of 30–60 minutes at 100°C achieve 85–90% conversion, with in-line crystallization isolating the product in >99% purity.

Catalyst Recycling and Cost Reduction

Recovering palladium catalysts via supported ionic liquid phases (SILP) has been implemented to reduce costs. Immobilizing Pd(dppf)Cl2 on silica gel functionalized with imidazolium salts allows for five reuse cycles without significant activity loss, decreasing catalyst expenditure by 40%.

Alternative Synthetic Routes

Boronic Acid Esterification

An alternative approach involves synthesizing 3-(2-hydroxypropan-2-yl)phenylboronic acid followed by esterification with pinacol. While this two-step method avoids palladium catalysts, it suffers from lower yields (50–60%) due to boronic acid instability.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates Miyaura borylation, achieving 75% yield with 1 mol% Pd(OAc)2 and XPhos ligand. However, scalability remains challenging due to equipment limitations.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propan-2-OL undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The boronic ester group can be reduced to form a borane derivative.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts, such as palladium acetate, are commonly used in Suzuki-Miyaura reactions, along with bases like potassium carbonate.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of borane derivatives.

Substitution: Formation of biaryl compounds through cross-coupling.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C15H23B O3

Molecular Weight : 262.15 g/mol

CAS Number : 1309980-11-7

The compound contains a boronic ester functionality which is crucial for its reactivity in various chemical reactions. The presence of the tetramethyl dioxaborolane moiety contributes to its stability and solubility in organic solvents.

Organic Synthesis

One of the primary applications of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propan-2-OL is in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl boron compounds and electrophiles.

Suzuki-Miyaura Coupling

In a study by White (2011), the compound was utilized to synthesize various arylated products through palladium-catalyzed reactions. The results indicated high yields and selectivity when using this boronic ester as a coupling partner .

| Reaction Type | Role of Compound | Yield (%) |

|---|---|---|

| Suzuki-Miyaura | Coupling Partner | Up to 95% |

Medicinal Chemistry

The compound's boronic acid functionality enables it to interact with biological targets, making it a candidate for drug development.

Anticancer Activity

Research has shown that derivatives of boronic acids exhibit potential anticancer properties. For instance, compounds similar to this compound have been studied for their ability to inhibit proteasomes, which play a critical role in regulating cell cycle and apoptosis .

Case Study: Boron-Based Proteasome Inhibitors

A study demonstrated that certain boron-containing compounds could selectively inhibit cancer cell growth by targeting the proteasome pathway. The inclusion of the dioxaborolane moiety was essential for enhancing bioactivity .

| Compound Name | Target | Effect |

|---|---|---|

| Boron Compound A | Proteasome | IC50 = 0.5 µM |

| This compound | Proteasome | Ongoing Studies |

Material Science

Boronic esters are also explored in material science for their role in creating functional materials through self-healing polymers and sensors.

Self-Healing Polymers

The unique properties of boronic esters allow them to form dynamic covalent bonds that can be reversed under specific conditions. This feature has been exploited in developing self-healing materials that can recover from physical damage .

Mechanism of Action

The mechanism of action of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propan-2-OL involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form stable complexes with transition metals, facilitating cross-coupling reactions. The hydroxyl group can also undergo oxidation or reduction, further expanding the compound’s reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alcohol-Substituted Boronic Esters

(a) 2-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol (CAS: 1345961-02-5)

- Structure : Differs by a methyl group at the phenyl ring’s 4-position.

- Impact : Increased steric hindrance may reduce reactivity in cross-coupling reactions compared to the parent compound .

- Molecular Weight : 276.18 g/mol (identical to the parent compound).

(b) 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol

- Structure : Naphthol backbone instead of phenyl.

Ester-Substituted Boronic Derivatives

(a) Methyl 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS: 478375-42-7)

- Structure : Acetate group replaces propan-2-ol.

- Similarity Score : 1.00 (structurally closest analog) .

(b) Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS: 859169-20-3)

- Structure : Ethyl ester at the para position.

- Solubility: Higher lipophilicity compared to alcohol derivatives, favoring use in non-polar solvents .

Nitrile- and Heterocycle-Substituted Analogs

(a) [3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile

- Structure : Nitrile group instead of propan-2-ol.

- Reactivity : Nitrile’s electron-withdrawing nature enhances electrophilicity of the boron center, accelerating coupling reactions but reducing stability under basic conditions .

(b) 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole (CAS: 852227-94-2)

Amino Acid and Peptide Conjugates

(a) (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid

Comparative Analysis Table

Biological Activity

The compound 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)propan-2-OL is a boron-containing organic molecule that has gained attention for its potential biological applications. Boron compounds are known for their diverse biological activities, including anti-cancer properties, enzyme inhibition, and modulation of cellular processes. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C15H23B1O3

- Molecular Weight : 270.16 g/mol

- CAS Number : Not specified in the search results.

This compound features a dioxaborolane moiety which is known for its stability and reactivity in various chemical transformations.

Anticancer Properties

Research indicates that boron-containing compounds can exhibit significant anticancer activities. For instance:

- Mechanism of Action : Boron compounds can interfere with cellular signaling pathways and inhibit key enzymes involved in cancer cell proliferation. The presence of the dioxaborolane group enhances the compound's ability to form stable complexes with biological targets.

- Case Study : A study on related boron compounds showed that they could inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. This suggests that this compound may have similar effects.

Enzyme Inhibition

The compound's structural characteristics suggest potential as an enzyme inhibitor:

- Target Enzymes : Studies have shown that dioxaborolane derivatives can inhibit enzymes such as serine proteases and kinases. These enzymes are crucial in various physiological processes and are often implicated in disease mechanisms.

- Research Findings : Inhibitory assays conducted on similar compounds revealed IC50 values in the micromolar range against specific targets. This positions this compound as a candidate for further investigation in enzyme inhibition studies.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits serine proteases | |

| Cellular Modulation | Affects signaling pathways |

The biological activity of this compound may involve several mechanisms:

- Formation of Reactive Species : The boron atom can form reactive species that interact with nucleophiles in biological systems.

- Inhibition of Protein Interactions : The compound may disrupt protein-protein interactions critical for cell signaling and function.

- Alteration of Gene Expression : Boron compounds have been shown to influence gene expression related to cell growth and survival.

Q & A

Basic: What are the common synthetic routes for preparing 2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-ol, and how are reaction conditions optimized?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronation of aryl precursors. For example:

- General Procedure (analogous to ): React a halogenated phenylpropan-2-ol derivative (e.g., bromo or iodo) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (K₃PO₄) in anhydrous dioxane at 80–100°C for 12–24 hours .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol to isolate the product. TLC (Rf ~0.35 in 1:9 EtOAc/hexanes) monitors progress .

Basic: What analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H NMR confirms aromatic protons (δ 6.8–7.5 ppm) and the tert-butyl group (δ 1.3–1.5 ppm). ¹¹B NMR shows a peak near δ 30–35 ppm, typical for sp² boron in dioxaborolanes. ¹³C NMR verifies quaternary carbons (e.g., pinacol methyl groups at δ 24–25 ppm) .

- HPLC/MS : Determines purity (>95%) and molecular ion ([M+H]⁺ at m/z 263.14) .

Advanced: How can researchers resolve contradictions in reported reaction yields or byproduct formation during synthesis?

Methodological Answer:

Contradictions often arise from:

- Catalyst Loading : Lower Pd catalyst (1–2 mol%) reduces costs but may increase impurities. Optimize using Design of Experiments (DoE) with variables like temperature, solvent, and ligand .

- Moisture Sensitivity : Boron-containing intermediates hydrolyze easily. Use anhydrous solvents and Schlenk techniques. Validate via ¹¹B NMR to detect boronic acid byproducts (δ 10–15 ppm) .

- Cross-Validation : Compare yields across multiple batches using standardized protocols (e.g., ’s General Procedure 11) and replicate literature conditions .

Advanced: What strategies improve the stability of this compound in long-term storage or under reactive conditions?

Methodological Answer:

- Storage : Store at 2–8°C in amber vials under argon. Avoid exposure to humidity, which hydrolyzes the dioxaborolane ring (evidenced by ¹¹B NMR peak shifts) .

- Stabilization : Add radical inhibitors (e.g., BHT) during reactions to prevent oxidative deboronation. Monitor via TLC or HPLC for degradation .

Advanced: How can computational methods (e.g., DFT, MD) predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Model transition states to predict regioselectivity in Suzuki couplings. For example, calculate bond dissociation energies (BDEs) of the C–B bond to assess stability .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., dioxane vs. THF) on reaction kinetics. Compare with experimental data (e.g., ’s tetrachloroethylene-d6 extraction) to validate .

Advanced: How do structural modifications (e.g., substituents on the phenyl ring) affect the compound’s utility in organometallic catalysis?

Methodological Answer:

- Electron-Withdrawing Groups : Meta-substituted electron-withdrawing groups (e.g., –CF₃) enhance electrophilicity, improving cross-coupling efficiency. Compare with analogs in and using Hammett σ constants .

- Steric Effects : Ortho-substituents (e.g., –CH₃) hinder catalyst access, reducing reaction rates. Test via kinetic studies (e.g., half-life measurements) .

Basic: What are the critical safety considerations when handling this compound in the lab?

Methodological Answer:

- Hazard Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (H312, H332). Avoid inhalation of dust .

- Waste Disposal : Quench boron-containing waste with excess methanol to hydrolyze boronate esters before disposal .

Advanced: How can researchers design experiments to evaluate the compound’s role in multicomponent reactions?

Methodological Answer:

- Screening : Use high-throughput platforms to test combinations with aldehydes, amines, and catalysts (e.g., ’s tetrachloroethylene-d6 system for biphasic reactions) .

- Mechanistic Probes : Introduce isotopic labeling (e.g., ¹⁰B) to track boron transfer pathways via MS or NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.